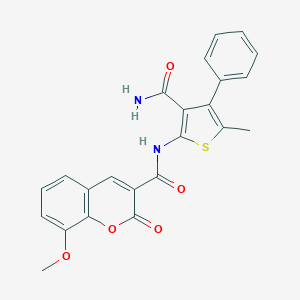![molecular formula C19H20BrNO3 B214063 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B214063.png)
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BTF, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can lead to apoptosis. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for metastasis. In addition, 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide.
Direcciones Futuras
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of focus could be on the development of more potent and selective inhibitors of the kinases and enzymes that are targeted by 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. Another area of focus could be on the development of combination therapies that use 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other cancer therapeutic agents. Finally, there is a need for further research on the mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, which could lead to a better understanding of its potential applications in cancer therapy.
Conclusion
In conclusion, 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis. The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are important for cancer cell survival and proliferation. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages and limitations for lab experiments, and there are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide.
Métodos De Síntesis
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 2-bromophenol with formaldehyde and tetrahydrofuran in the presence of hydrochloric acid to form 2-bromomethyltetrahydrofuran. This intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to form 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. This synthesis method has been reported in the literature and has been used to produce 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide in sufficient quantities for scientific research.
Aplicaciones Científicas De Investigación
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide may have potential as a cancer therapeutic agent.
Propiedades
Nombre del producto |
4-[(2-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Fórmula molecular |
C19H20BrNO3 |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
4-[(2-bromophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20BrNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22) |
Clave InChI |
OASQUDXEWKAUHT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B214002.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)